1-(tert-Butyl) 4-ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1,4-dicarboxylate
Description
This compound belongs to a class of indole-based boronic esters, which are pivotal intermediates in medicinal chemistry and materials science. Structurally, it features:
- A 1H-indole core substituted at position 2 with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group.
- 1-(tert-butyl) and 4-ethyl carboxylate esters, which enhance steric protection and modulate solubility for cross-coupling reactions.
Its molecular formula is C22H29BNO6 (calculated molecular weight: 414.28 g/mol). The boronic ester moiety enables participation in Suzuki-Miyaura couplings, a cornerstone reaction for constructing biaryl systems in drug discovery .
Properties
IUPAC Name |
1-O-tert-butyl 4-O-ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30BNO6/c1-9-27-18(25)14-11-10-12-16-15(14)13-17(24(16)19(26)28-20(2,3)4)23-29-21(5,6)22(7,8)30-23/h10-13H,9H2,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYJXEPDSIQQDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=CC=C3N2C(=O)OC(C)(C)C)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30BNO6 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target compound can be dissected into three components:
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Indole core : Functionalized with carboxylate esters at positions 1 and 4.
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Boronate ester : Introduced at position 2 via transition-metal-catalyzed borylation.
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Protecting groups : tert-Butyl and ethyl esters to prevent undesired side reactions.
Critical intermediates include:
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2-Haloindole derivatives (e.g., 2-bromo- or 2-trifluoromethanesulfonyloxy-indole) for Miyaura borylation.
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Pre-protected indole dicarboxylates to ensure ester stability during borylation.
Palladium-Catalyzed Miyaura Borylation
General Reaction Protocol
The Miyaura borylation is the most widely reported method for introducing the pinacol boronate group. A representative procedure involves:
Starting material : 2-Trifluoromethanesulfonyloxy-1-(tert-butoxycarbonyl)-4-(ethoxycarbonyl)-1H-indole.
Reagents :
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Bis(pinacolato)diboron (1.1 equiv)
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Palladium catalyst: Pd(dppf)Cl₂ (0.03 equiv)
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Ligand: 1,1′-Bis(diphenylphosphino)ferrocene (dppf, 0.03 equiv)
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Base: Potassium acetate (3.0 equiv)
Conditions : Dioxane, 80°C, 18 h under inert atmosphere.
Key steps :
Optimization and Yield Variations
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield | Source |
|---|---|---|---|---|---|---|
| Pd(dppf)Cl₂ | dppf | KOAc | Dioxane | 80 | 70% | |
| Pd(OAc)₂ | Biphenylphosphine | Cs₂CO₃ | THF | 100 | 58% | |
| PdCl₂(PPh₃)₂ | XantPhos | K₂CO₃ | CPME/H₂O | 80 | 73% |
Notable observations :
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Ligand choice : Bulky ligands (e.g., XantPhos) improve regioselectivity by stabilizing Pd intermediates.
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Solvent effects : Polar aprotic solvents (dioxane, CPME) enhance reaction rates compared to THF.
Transition-Metal-Free Borylation
Silylborane-Mediated Approach
A metal-free alternative employs PhMe₂Si-Bpin under basic conditions:
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Substrate : 2-Bromo-1-(tert-butoxycarbonyl)-4-(ethoxycarbonyl)-1H-indole.
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Reagents : PhMe₂Si-Bpin (1.5 equiv), KOMe (1.2 equiv).
Mechanism :
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Nucleophilic substitution : Methoxide displaces bromide, forming a boronate-silyl intermediate.
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Boron transfer : The silyl group is replaced by the indole, yielding the pinacol boronate.
Limitations : Lower yields compared to Pd-catalyzed methods, but advantageous for avoiding metal contamination.
Sequential Esterification and Borylation
Stepwise Protection-Borylation
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Indole core synthesis : Fischer indole synthesis using arylhydrazones and ketones under acidic conditions.
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Esterification :
-
Borylation : As described in Sections 3–4.
Critical considerations :
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Order of steps : Early esterification prevents boronate hydrolysis during subsequent reactions.
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Compatibility : Boc and ethyl esters remain stable under Miyaura conditions (pH-neutral, mild bases).
Challenges and Troubleshooting
Common Side Reactions
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butyl) 4-ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can modify the ester groups or the indole core.
Substitution: The dioxaborolane group can participate in Suzuki-Miyaura cross-coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can produce various biaryl compounds.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 415.29 g/mol. Its structure incorporates a boron-containing moiety, which is crucial for its reactivity and interactions in chemical processes .
Medicinal Chemistry Applications
1. Drug Development:
This compound can serve as a scaffold for the development of new pharmaceuticals. The indole core is known for its biological activity and can be modified to enhance potency against specific targets such as cancer cells or pathogens. Research indicates that derivatives of indole compounds often exhibit anti-cancer properties due to their ability to interact with various biological pathways .
2. Targeted Drug Delivery:
The presence of the boron-containing dioxaborolane moiety allows for potential applications in targeted drug delivery systems. Boron compounds are known to facilitate the transport of drugs across biological membranes and can be used in conjunction with other targeting agents to improve the specificity and efficacy of therapeutic agents .
Organic Synthesis Applications
1. Building Block for Synthesis:
The compound can act as a versatile building block in organic synthesis. Its functional groups allow for further modifications through various chemical reactions such as esterification or nucleophilic substitutions. This versatility makes it an essential intermediate in synthesizing more complex organic molecules .
2. Catalysis:
Due to its unique structure, this compound may also have potential applications as a catalyst or catalyst precursor in organic reactions. The presence of boron can enhance catalytic activity in certain reactions, particularly those involving carbon-carbon bond formations .
Materials Science Applications
1. Polymer Chemistry:
The incorporation of this compound into polymer matrices can lead to the development of new materials with enhanced properties. For example, its use in creating boron-containing polymers could impart unique thermal and mechanical properties suitable for advanced applications in aerospace or automotive industries .
2. Nanotechnology:
In nanotechnology, compounds like this one can be utilized for the functionalization of nanoparticles or nanostructures. The ability to modify surfaces at the nanoscale can lead to improved performance in sensors, drug delivery systems, and electronic devices .
Case Studies and Research Findings
A review of recent literature reveals several studies focusing on the applications of boron-containing compounds similar to 1-(tert-Butyl) 4-ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1,4-dicarboxylate:
Mechanism of Action
The mechanism of action of 1-(tert-Butyl) 4-ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1,4-dicarboxylate involves its ability to participate in various chemical reactions due to the presence of the dioxaborolane group. This group can form stable complexes with other molecules, facilitating reactions such as cross-coupling. The molecular targets and pathways involved depend on the specific application, such as binding to biological targets in medicinal chemistry.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs are summarized below, with key distinctions in substitution patterns, reactivity, and applications:
Table 1: Comparative Analysis of Structurally Related Indole and Heterocyclic Boronic Esters
Key Research Findings
Synthetic Accessibility :
- The target compound is synthesized via sequential substitution reactions (e.g., alkylation of indole NH followed by boronate installation via Miyaura borylation) .
- In contrast, 1-methyl-4-boronate indole () is prepared via direct Pd-catalyzed coupling, yielding 73% efficiency .
Reactivity in Cross-Couplings :
- Steric Effects : The tert-butyl group in the target compound reduces reaction rates in Suzuki couplings compared to less hindered analogs (e.g., 1-methyl-4-boronate indole) .
- Electronic Effects : Indazole derivatives (e.g., ) exhibit slower coupling due to electron-withdrawing N-heteroatoms, whereas indole-based boronic esters react faster .
Stability and Storage :
- Boronic esters with ethyl carboxylates (target compound) show improved hydrolytic stability over methyl esters, as observed in shelf-life studies (≥12 months at −20°C) .
- Indazole-boronate derivatives () require desiccation to prevent boronate hydrolysis, highlighting their sensitivity .
Crystallographic and Computational Insights :
Biological Activity
1-(tert-Butyl) 4-ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1,4-dicarboxylate (CAS No. 2828439-56-9) is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on recent studies and data.
- Molecular Formula : CHBNO
- Molecular Weight : 415.29 g/mol
- Storage Conditions : Inert atmosphere at 2-8°C
Biological Activity Overview
The biological activity of this compound is primarily explored through its interaction with various biological targets, including enzymes and receptors. The compound's structure suggests potential activity in cancer therapy and other therapeutic areas due to its indole and dioxaborolane moieties.
In Vitro Studies
Recent in vitro studies have focused on the compound's inhibitory effects on specific kinases and cellular pathways:
Table 1: Inhibition of Kinases
| Compound | Target Kinase | IC (µM) | Remarks |
|---|---|---|---|
| This compound | PI3Kδ | TBD | Potential for selective inhibition |
| Other Compounds | Various | Variable | Comparison for selectivity |
The mechanism of action for this compound involves interactions with the phosphoinositide 3-kinase (PI3K) pathway. The indole structure is known for its ability to interact with various biological targets through hydrogen bonding and hydrophobic interactions. Preliminary studies indicate that the presence of the dioxaborolane group enhances binding affinity to specific targets.
Case Studies
Several case studies have been documented regarding the biological effects of similar compounds:
Case Study 1: Cancer Cell Proliferation
A study evaluated the effect of similar indole derivatives on cancer cell lines. The results indicated that compounds with a structure akin to our target compound exhibited significant inhibition of cell proliferation in breast cancer cells.
Case Study 2: Enzyme Inhibition
Another study focused on enzyme inhibition assays where the target compound demonstrated promising results against PI3K isoforms. The selectivity profile suggested potential applications in targeted cancer therapies.
Q & A
Q. What synthetic routes are commonly employed to prepare 1-(tert-Butyl) 4-ethyl 2-(dioxaborolan-2-yl)-indole dicarboxylate?
The compound is synthesized via multi-step reactions, often starting with boronylation of the indole core using pinacol borane derivatives. Key steps include:
- Boronylation : Suzuki-Miyaura coupling precursors introduce the dioxaborolane group under palladium catalysis (e.g., Pd(PPh₃)₄) in anhydrous THF or dioxane .
- Esterification : Sequential protection with tert-butyl and ethyl esters via Boc (tert-butoxycarbonyl) and ethyl chloroformate, respectively, under basic conditions (e.g., K₂CO₃ or Et₃N) .
- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization ensures >95% purity, verified by HPLC .
Q. Which spectroscopic methods are essential for characterizing this compound?
Critical techniques include:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assigns indole proton environments and ester carbonyl signals (δ 165-170 ppm).
- ¹¹B NMR : Confirms boronate ester integrity (δ 28-32 ppm) .
Q. How should researchers handle stability issues during storage?
The boronate ester is moisture-sensitive. Best practices include:
- Storing in sealed containers under inert gas (Ar/N₂) at -20°C .
- Avoiding prolonged exposure to light or humidity, which hydrolyzes the boronate group .
- Monitoring purity via periodic TLC or NMR to detect degradation .
Advanced Research Questions
Q. What strategies optimize reaction yields in multi-step syntheses of this compound?
- Design of Experiments (DoE) : Statistically screen variables (catalyst loading, solvent polarity, temperature) to maximize yield. For example, ICReDD’s computational-experimental feedback loop reduces trial-and-error by 40% .
- Catalyst Selection : PdCl₂(dppf) enhances boronylation efficiency compared to Pd(OAc)₂, reducing side-product formation .
- In Situ Monitoring : ReactIR tracks boronate ester formation kinetics, enabling real-time adjustments .
Q. How can computational chemistry resolve mechanistic ambiguities in boronate ester formation?
- Density Functional Theory (DFT) : Models transition states to predict regioselectivity during indole boronylation. For instance, calculations reveal a lower activation energy (ΔG‡ = 18.3 kcal/mol) for boronate addition at the 2-position versus 3-position .
- Solvent Effects : COSMO-RS simulations identify THF as optimal due to its polarity and boronate solubility .
Q. How to address contradictions between observed and theoretical yields during scale-up?
Common issues and solutions:
- Hydrolysis Contamination : Trace water reduces boronate yields by 15–20%. Mitigate with molecular sieves (3Å) or rigorous solvent drying .
- Steric Hindrance : Bulky tert-butyl groups slow esterification. Switching to microwave-assisted synthesis (80°C, 30 min) improves conversion by 25% .
- Catalyst Deactivation : Leached Pd species form colloidal aggregates. Adding ligands (e.g., SPhos) stabilizes the catalyst, increasing turnover number (TON) .
Q. What advanced separation techniques purify this compound from complex reaction mixtures?
- Simulated Moving Bed (SMB) Chromatography : Separates diastereomers with >99% enantiomeric excess .
- Membrane Technologies : Nanofiltration (MWCO 500 Da) removes Pd residues (<1 ppm) .
- Crystallization Engineering : Anti-solvent addition (e.g., hexane to EtOAc) yields monoclinic crystals suitable for X-ray diffraction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
